molecular formula C6H10N4O2S B13106565 3-Methoxy-1-methyl-1-(3-methyl-1,2,4-thiadiazol-5-yl)urea

3-Methoxy-1-methyl-1-(3-methyl-1,2,4-thiadiazol-5-yl)urea

Cat. No.: B13106565
M. Wt: 202.24 g/mol
InChI Key: JYLHFIORVYMDJW-UHFFFAOYSA-N
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Description

3-Methoxy-1-methyl-1-(3-methyl-1,2,4-thiadiazol-5-yl)urea is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1-methyl-1-(3-methyl-1,2,4-thiadiazol-5-yl)urea typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with methoxyamine and methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1-methyl-1-(3-methyl-1,2,4-thiadiazol-5-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thiadiazole derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the reagents used.

Scientific Research Applications

3-Methoxy-1-methyl-1-(3-methyl-1,2,4-thiadiazol-5-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Methoxy-1-methyl-1-(3-methyl-1,2,4-thiadiazol-5-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1,2,4-thiadiazole-5-carboxylic acid
  • 1-Methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)urea
  • 3-Methoxy-1-(3-methyl-1,2,4-thiadiazol-5-yl)urea

Uniqueness

3-Methoxy-1-methyl-1-(3-methyl-1,2,4-thiadiazol-5-yl)urea is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H10N4O2S

Molecular Weight

202.24 g/mol

IUPAC Name

3-methoxy-1-methyl-1-(3-methyl-1,2,4-thiadiazol-5-yl)urea

InChI

InChI=1S/C6H10N4O2S/c1-4-7-6(13-9-4)10(2)5(11)8-12-3/h1-3H3,(H,8,11)

InChI Key

JYLHFIORVYMDJW-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=N1)N(C)C(=O)NOC

Origin of Product

United States

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